
1-(4-Fluorbenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die synthetisierte Verbindung wurde auf ihr antibakterielles Potenzial gegenüber verschiedenen Bakterienstämmen untersucht, darunter E. coli, S. aureus, P. aeruginosa und B. subtilis. Unter den 17 untersuchten Derivaten zeigten sechs die vielversprechendste antimikrobielle Aktivität . Molekulare Docking-Studien zeigten außerdem Wechselwirkungen mit Schlüsselenzymen, die an der Synthese der bakteriellen Zellwand beteiligt sind.
Potenzial für die Arzneimittelentwicklung
Das Chromen-Gerüst, an das diese Verbindung gebunden ist, spielt eine bedeutende Rolle in der Arzneimittelentwicklung. Chromen-Derivate haben vielfältige biologische Aktivitäten gezeigt, darunter Antikrebs-, Antitumor-, Antioxidations- und Antidepressiva-Eigenschaften. Durch die Konjugation des Chromen-Gerüsts mit 1,2,3-Triazol wollen Forscher sein pharmakologisches Profil verbessern .
Pharmakologische Eigenschaften von 1,2,3-Triazol
1,2,3-Triazole selbst besitzen faszinierende pharmakologische Eigenschaften. Sie wurden auf ihre Anti-HIV-, antimikrobielle, Antikonvulsiva- und Antimalaria-Aktivitäten untersucht. Bemerkenswert ist, dass synthetische 1,2,3-Triazole Teil bekannter Medikamente sind, wie z. B. Tazobactam und Cefitrizin .
Zukünftige Forschungsrichtungen
Forscher sollten die Aktivität der Verbindung gegen andere Krankheitserreger untersuchen, ihr Sicherheitsprofil untersuchen und ihre chemische Struktur für eine verbesserte Wirksamkeit optimieren. Darüber hinaus ist es wichtig, ihre Pharmakokinetik und Bioverfügbarkeit zu verstehen, um eine mögliche Medikamentenentwicklung zu ermöglichen.
Zusammenfassend lässt sich sagen, dass 1-(4-Fluorbenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridin-3-carboxamid vielversprechend ist als vielseitiger Wirkstoff mit antibakteriellen und antifungalen Eigenschaften. Seine einzigartige Struktur rechtfertigt weitere Untersuchungen für therapeutische Anwendungen. 🌟
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O2/c26-21-12-10-19(11-13-21)17-29-23-20(9-5-14-27-23)16-22(25(29)31)24(30)28-15-4-8-18-6-2-1-3-7-18/h1-3,5-7,9-14,16H,4,8,15,17H2,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSWXIDVVKYVSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2363184.png)
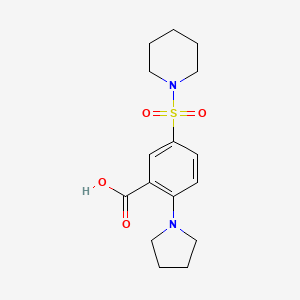
![6-Cyclopropyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2363188.png)
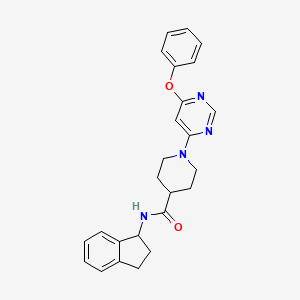

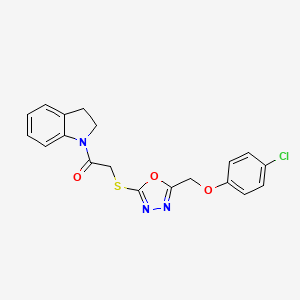
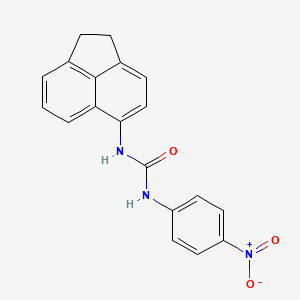
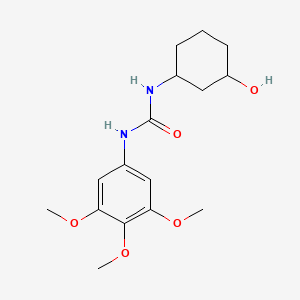

![3-(4-Methoxyphenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2363198.png)
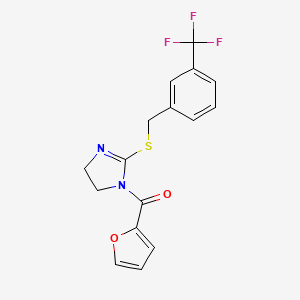
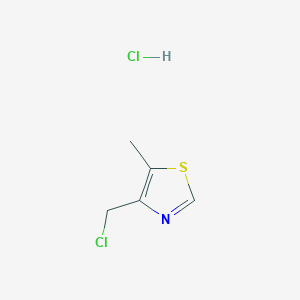
![N-(2-chlorobenzyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2363202.png)

